N-[1-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-1,4-dihydroquinolin-2-yl]pentanamide
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Description
N-[1-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-1,4-dihydroquinolin-2-yl]pentanamide is a useful research compound. Its molecular formula is C24H28N2O5 and its molecular weight is 424.497. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have shown prominent activity against cancer cell lines .
Mode of Action
Related compounds have been found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit polymerization of tubulin . This suggests that N-[1-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-1,4-dihydroquinolin-2-yl]pentanamide may have a similar mode of action.
Biochemical Pathways
It’s known that compounds inhibiting tubulin polymerization affect the microtubule dynamics, disrupting the formation of the mitotic spindle, which is crucial for cell division . This leads to cell cycle arrest and ultimately cell death.
Result of Action
The result of the compound’s action is likely to be cell death, given its potential to induce apoptosis and disrupt cell division . This could make it a potent agent against cancer cells.
Properties
IUPAC Name |
N-[1-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)quinolin-2-yl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-6-7-12-20(27)25-24-21(22(28)16-10-8-9-11-17(16)26(24)2)15-13-18(29-3)23(31-5)19(14-15)30-4/h8-11,13-14H,6-7,12H2,1-5H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYHACVPQYFOPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C(=O)C2=CC=CC=C2N1C)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.